2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-nitrophenyl)acetamide
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Overview
Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-nitrophenyl)acetamide is a C-nitro compound.
Scientific Research Applications
Antimicrobial and Antibacterial Properties
Synthesis and Antimicrobial Activities : The compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. Specifically, certain derivatives have shown significant activity against bacteria like Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Antifungal Effects Against Candida Species : Triazole-oxadiazole compounds, related to the main compound, have shown potent antifungal effects against various Candida species. Some compounds in this class were identified as highly effective against C. albicans and C. glabrata (Çavușoğlu et al., 2018).
Potential in Cancer Treatment
Inhibition of Aldose Reductase in Diabetes-Induced Microvascular Complications : Some triazole derivatives have been synthesized and evaluated for their inhibitory capacities on aldose reductase, a key enzyme in diabetes-induced complications. Certain derivatives were identified as effective inhibitors, suggesting their potential in ameliorating long-term diabetic complications (Sever et al., 2021).
Antiproliferative Properties in Cancer : Various triazole derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, particularly lung cancer. Some compounds showed significant cytotoxicity and caused apoptosis, indicating potential as cancer treatment agents (Yurttaş et al., 2020).
Properties
Molecular Formula |
C10H9BrN6O3S |
---|---|
Molecular Weight |
373.19 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H9BrN6O3S/c11-6-3-5(17(19)20)1-2-7(6)13-8(18)4-21-10-14-9(12)15-16-10/h1-3H,4H2,(H,13,18)(H3,12,14,15,16) |
InChI Key |
CUPCYHDBGNZNNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CSC2=NNC(=N2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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